

3,5-Dichloropyridine 1-oxide: A Technical Guide to Synthesis and Characterization

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Compound of Interest

Compound Name: 3,5-Dichloropyridine 1-oxide

Cat. No.: B078894

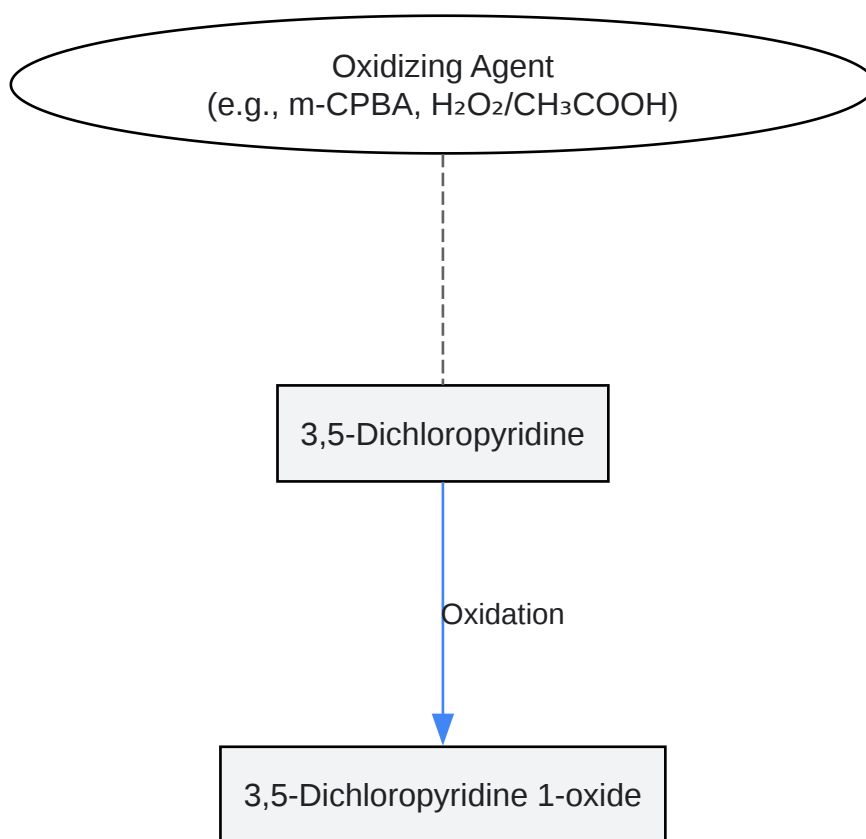
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Audience: Researchers, scientists, and drug development professionals.

Abstract: **3,5-Dichloropyridine 1-oxide** is a key halogenated heterocyclic building block utilized in medicinal chemistry and advanced chemical synthesis.^[1] Its value stems from the electron-deficient pyridine ring and the activated N-oxide group, which enhance its reactivity for nucleophilic aromatic substitution (S_NAr), making it a crucial precursor for complex pyridine derivatives.^[1] This document provides a comprehensive technical overview of its synthesis, purification, and detailed spectroscopic characterization.

Synthesis Pathway

The most prevalent and direct method for synthesizing **3,5-Dichloropyridine 1-oxide** is the N-oxidation of its precursor, 3,5-Dichloropyridine.^[1] This transformation is typically achieved using strong oxidizing agents such as peracids or hydrogen peroxide in an acidic medium.^[1]



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Figure 1: General synthesis pathway for **3,5-Dichloropyridine 1-oxide**.

Experimental Protocols & Data

The selection of the oxidizing agent and reaction conditions is critical for maximizing the yield and purity of the final product.^[1] Methods using meta-chloroperbenzoic acid (m-CPBA) are reported to achieve yields as high as 96.4%, while oxidation with hydrogen peroxide in acetic acid is also a common and effective approach.^[1]

Table 1: Summary of Synthesis Conditions and Yields

Oxidizing Agent	Solvent(s)	Temperature (°C)	Time (h)	Reported Yield (%)	Reference
m-CPBA	Dichloromethane	Not Specified	Not Specified	96.4	[1]
Hydrogen Peroxide (30%)	Acetic Acid	70	Not Specified	Not Specified	[1]
Peracetic Acid (40%)*	Acetic Acid, Chloroform	50	24	71	[2][3]

Data for the analogous synthesis of 3,5-difluoropyridine-N-oxide.

This method is highly efficient for the N-oxidation of pyridines.[1]

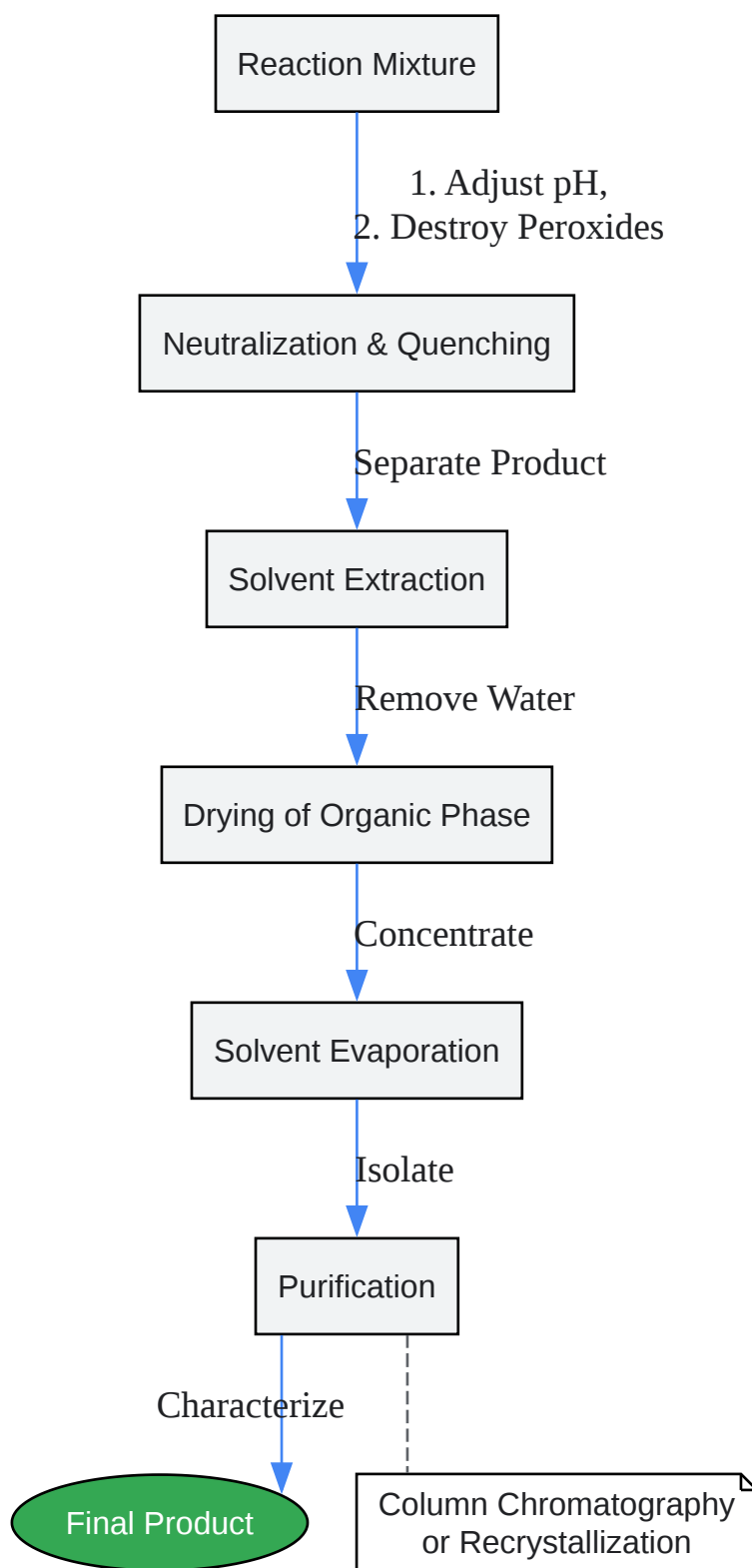
- Dissolution: Dissolve 3,5-Dichloropyridine in a suitable solvent, such as dichloromethane.
- Reaction: Cool the solution in an ice bath and add meta-chloroperbenzoic acid (m-CPBA) portion-wise while maintaining the temperature.
- Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: Upon completion, quench the reaction with a reducing agent solution (e.g., sodium metabisulfite) to destroy excess peroxide. Neutralize the mixture with a base like sodium bicarbonate solution.
- Extraction: Extract the aqueous layer with dichloromethane.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[1]

This method utilizes readily available and environmentally safer reagents.[1]

- **Reaction Setup:** In a round-bottom flask, combine 3,5-Dichloropyridine with glacial acetic acid.
- **Oxidation:** Slowly add 30% aqueous hydrogen peroxide to the mixture.
- **Heating:** Heat the reaction mixture to a controlled temperature of 70°C and maintain for several hours, monitoring by TLC.^[1]
- **Workup:** Cool the mixture to room temperature and carefully neutralize with a chilled, dilute solution of sodium hydroxide. Destroy any remaining peroxides by adding a small amount of sodium metabisulfite.^{[2][3]}
- **Extraction:** Extract the product into a suitable organic solvent like dichloromethane.
- **Purification:** Dry the combined organic extracts over a drying agent (e.g., MgSO₄), filter, and evaporate the solvent to yield the crude product, which can be recrystallized.^{[2][3]}

Purification and Experimental Workflow

Purification is essential to isolate **3,5-Dichloropyridine 1-oxide** from unreacted starting material and byproducts. Column chromatography using silica gel is a widely used and effective method.^[1] For derivatives, eluent systems such as ethyl acetate in hexanes or dichloromethane/methanol have been successfully employed.^[1]



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Figure 2: General experimental workflow for synthesis and purification.

Characterization Data

The structure and purity of **3,5-Dichloropyridine 1-oxide** are confirmed through various analytical techniques.

Table 2: Physical and Chemical Properties

Property	Value	Reference
CAS Number	15177-57-8	[2][4][5]
Molecular Formula	C ₅ H ₃ Cl ₂ NO	[4][5]
Molecular Weight	163.99 g/mol	[4][5]
Melting Point	110-113 °C	[2][3]

| Appearance | White solid |[6] |

Due to the C_{2v} symmetry of the molecule, the NMR spectra are simplified. The pyridine ring has three distinct proton environments (H-2/H-6, H-4) and three unique carbon environments (C-2/C-6, C-3/C-5, C-4).[1] The N-oxide group deshields the alpha protons (H-2, H-6) and shields the gamma proton (H-4) compared to the parent pyridine.[1]

Table 3: Predicted ¹H NMR Spectral Data

Position	Multiplicity	Expected Chemical Shift (ppm)	Notes
H-2, H-6	Singlet	~8.1 - 8.3	Chemically equivalent protons alpha to the N-oxide.[1]

| H-4 | Singlet | ~7.2 - 7.4 | Proton gamma to the N-oxide.[1] |

Table 4: Predicted ¹³C NMR Spectral Data

Position	Expected Chemical Shift (ppm)	Notes
C-2, C-6	~139 - 141	Carbons adjacent to the nitrogen.[1]
C-3, C-5	Not specified	Carbons bearing chlorine atoms.

| C-4 | ~124 - 126 | Carbon at the para position to the nitrogen.[1] |

The key diagnostic feature in the IR spectrum is the strong absorption band corresponding to the N-O stretching vibration, which is highly characteristic of pyridine N-oxides.[1]

Table 5: Key IR Absorption Bands

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
N-O Stretch	1000 - 2000	Strong, Characteristic[4]

| C-Cl Stretch | Not specified | - |

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule.

Table 6: High-Resolution Mass Spectrometry Data

Ion Formula	Calculated Monoisotopic Mass	Analysis Type
[C ₅ H ₃ Cl ₂ NO] ⁺	162.9642	HRMS

Note: The calculated mass confirms the molecular formula. The presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4).[1]

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